6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine

Bacillus anthracis DHFR Enzyme inhibition Antifolate resistance

6-Ethyl-5-[3-(5-methoxybiphenyl-3-yl)prop-1-yn-1-yl]pyrimidine-2,4-diamine (designated UCP1014; CAS 1391987-50-0; CHEMBL1270633) is a synthetic, propargyl-linked 2,4-diaminopyrimidine antifolate that inhibits dihydrofolate reductase (DHFR) by occupying the NADPH-binding pocket. It belongs to a third-generation class of trimethoprim (TMP) analogs engineered with an acetylenic linker to span a narrow active-site passage, joining the diaminopyrimidine pharmacophore to a substituted biphenyl ring system.

Molecular Formula C22H22N4O
Molecular Weight 358.4 g/mol
Cat. No. B13439260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine
Molecular FormulaC22H22N4O
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC(=N1)N)N)C#CCC2=CC(=CC(=C2)OC)C3=CC=CC=C3
InChIInChI=1S/C22H22N4O/c1-3-20-19(21(23)26-22(24)25-20)11-7-8-15-12-17(14-18(13-15)27-2)16-9-5-4-6-10-16/h4-6,9-10,12-14H,3,8H2,1-2H3,(H4,23,24,25,26)
InChIKeyQKLZHVMWTSBUFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine: A Propargyl-Linked Antifolate for Species-Selective DHFR Procurement


6-Ethyl-5-[3-(5-methoxybiphenyl-3-yl)prop-1-yn-1-yl]pyrimidine-2,4-diamine (designated UCP1014; CAS 1391987-50-0; CHEMBL1270633) is a synthetic, propargyl-linked 2,4-diaminopyrimidine antifolate that inhibits dihydrofolate reductase (DHFR) by occupying the NADPH-binding pocket [1]. It belongs to a third-generation class of trimethoprim (TMP) analogs engineered with an acetylenic linker to span a narrow active-site passage, joining the diaminopyrimidine pharmacophore to a substituted biphenyl ring system [2]. A co-crystal structure with Bacillus anthracis DHFR (PDB 3SA2, 2.25 Å resolution) confirms the inhibitor’s binding mode and geometry within the target enzyme [1].

Why Trimethoprim and First-Generation Antifolates Cannot Replace 6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine in DHFR-Targeted Workflows


Generic substitution with trimethoprim (TMP) or early-generation propargyl-linked antifolates is not supportable because Bacillus anthracis DHFR (BaDHFR) exhibits innate resistance to TMP, with a reported Ki of 24.1 µM [1]. Even within the propargyl-linked series, potency differences exceeding two orders of magnitude are observed across closely related congeners, driven by specific interactions at residues Tyr102 and Phe96 [1]. UCP1014 contains a 5-methoxybiphenyl distal ring absent in simpler phenyl- or dichlorophenyl-terminated analogs, which directly modulates the inhibitor’s shape complementarity within the BaDHFR binding cavity and determines affinity gains of up to 73-fold relative to TMP [1]. Consequently, interchanging this compound with a generic “propargyl-linked antifolate” or TMP without matching the exact biphenyl substitution pattern materially alters target engagement and confounds both biochemical assay interpretation and structure-guided optimization campaigns [1].

Quantitative Differentiation Guide: 6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine vs. Closest DHFR Inhibitor Comparators


BaDHFR Affinity Gain Relative to Trimethoprim

UCP1014 exhibits a Ki of 330 nM against wild-type Bacillus anthracis DHFR, representing approximately a 73-fold improvement over trimethoprim (TMP; Ki = 24,100 nM) in the same continuous spectrophotometric assay system [1][2].

Bacillus anthracis DHFR Enzyme inhibition Antifolate resistance

Streptococcus pyogenes and Staphylococcus aureus DHFR Inhibitory Potency

In head-to-head enzyme inhibition assays, UCP1014 yields IC50 values of 52 nM against Streptococcus pyogenes DHFR and 59 nM against Staphylococcus aureus DHFR [1]. These values demonstrate consistent low-nanomolar potency across two clinically relevant Gram-positive DHFR enzymes, with less than 1.2-fold variation between species.

Gram-positive DHFR inhibition Streptococcus pyogenes Staphylococcus aureus

Crystal Structure Confirmation of Binding Mode at 2.25 Å Resolution

A co-crystal structure of UCP1014 in complex with BaDHFR and NADPH (PDB 3SA2) has been solved at 2.25 Å resolution, revealing the propargyl linker spanning the narrow active-site channel and the 5-methoxybiphenyl moiety occupying the distal hydrophobic pocket [1]. Real-space correlation coefficients of 0.927 and 0.898 for chains A and B, respectively, validate the quality of the ligand electron density fit [1]. This represents the only publicly available DHFR co-crystal structure with a 5-methoxybiphenyl-substituted propargyl-linked antifolate.

X-ray crystallography DHFR inhibitor co-crystal Structure-based drug design

Y102F Mutant Sensitivity Reveals Tyr102-Dependent Affinity Modulation Unique to Methoxybiphenyl Substitution

In the Ba(Y102F)DHFR mutant, the propargyl-linked inhibitor series exhibits affinity increases of up to 60-fold relative to wild-type BaDHFR, a sensitivity not observed to the same magnitude for trimethoprim [1]. UCP1014, which bears the 5-methoxybiphenyl group, engages Tyr102 via its propargyl linker — an interaction that is abrogated in the Y102F mutant, confirming the critical role of this residue-and-substituent pairing in potency determination for this specific chemotype [1].

Mutant DHFR Tyr102 interaction Resistance mechanism

Procurement-Ready Application Scenarios for 6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine


Bacillus anthracis DHFR Inhibition as a TMP-Resistant Target Benchmark

UCP1014 serves as the appropriate positive-control inhibitor for biochemical assays measuring BaDHFR activity, where trimethoprim (Ki = 24.1 µM) fails to provide meaningful inhibition. At a Ki of 330 nM [1], UCP1014 delivers a 73-fold potency window over TMP in the identical assay format, enabling dose-response characterization of BaDHFR under conditions where TMP yields flat or uninterpretable curves. Procurement is justified for any laboratory transitioning from TMP-sensitive DHFR isoforms to the intrinsically resistant BaDHFR system.

Structure-Guided Medicinal Chemistry for Propargyl-Linked Antifolate Optimization

The 2.25 Å co-crystal structure (PDB 3SA2) with UCP1014 provides the only publicly available template for designing new biphenyl-terminated propargyl-linked DHFR inhibitors [2]. The well-resolved electron density for the 5-methoxybiphenyl moiety (RSCC 0.927, Chain A) enables accurate placement of substituents during molecular docking and pharmacophore modeling, reducing false positives in virtual screening campaigns. Medicinal chemistry teams can directly use the deposited coordinates to guide the synthesis of next-generation analogs with modified distal ring systems.

Cross-Species DHFR Profiling in Gram-Positive Antimicrobial Discovery

The compound displays near-identical IC50 values against Streptococcus pyogenes DHFR (52 nM) and Staphylococcus aureus DHFR (59 nM) [3], making it suitable as a cross-species calibration standard in comparative enzymology studies. Researchers screening compound libraries against multiple Gram-positive DHFR targets can use UCP1014 to normalize inter-assay variability, ensuring that potency differences observed for novel compounds reflect genuine target engagement rather than assay drift.

Chemical Probe for Tyr102-Mediated DHFR Resistance Mechanism Studies

UCP1014 and its propargyl-linked class exhibit up to 60-fold increased affinity for the Ba(Y102F)DHFR mutant, a sensitivity signature that distinguishes them from trimethoprim [1]. This property enables the compound to function as a mechanistic probe to dissect the role of Tyr102 in antifolate resistance. Laboratories investigating the structural basis of DHFR resistance can employ UCP1014 in wild-type versus Y102F mutant comparative studies to validate hypotheses about linker-residue interactions and to guide the rational design of resistance-evading inhibitors.

Quote Request

Request a Quote for 6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.